Motilin (canine)

Overview

Description

Motilin is a 22-amino acid peptide hormone secreted by endocrine cells of the intestinal mucosa. It plays an important role in the regulation of gastrointestinal motility . Motilin and the motilin receptor have been studied intensely for their role in the control of gastrointestinal motility and as targets for treating hypomotility disorders .

Synthesis Analysis

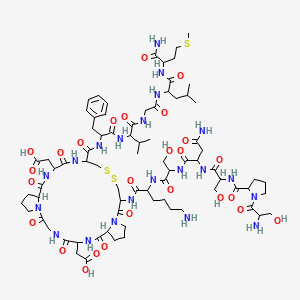

Motilin is produced in endocrine cells in the mucosa of the upper intestine . It was identified in the 1970s from the mucosa of the porcine upper intestine as a stimulant of gastric motility . The C-terminal of canine motilin was extended by the addition of a cysteine residue, and then biotinylated .Molecular Structure Analysis

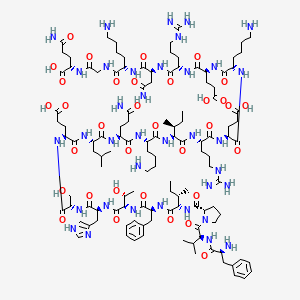

Motilin is a 22-amino acid peptide with a primary sequence of FVPIFTYGEL QRMQEKERNKGQ . The molecular structure of the motilin receptor was first identified in the human stomach as an orphan GPCR (GPR38) .Chemical Reactions Analysis

Motilin preferentially operates by facilitating enteric cholinergic activity rather than directly contracting the muscle . Activation of the bile acid receptor GPBAR1 stimulated a 3.4-fold increase in motilin secretion and increased action potential firing .Physical And Chemical Properties Analysis

Motilin is a potent agonist for gastrointestinal smooth muscle contraction . It is almost exclusively expressed in the gastrointestinal tract and shows a potent GI tract motility activity .Scientific Research Applications

Motilin is a gastroprokinetic hormone that induces gastric phase III contractions via the enteric nervous system. The neural pathway of motilin-induced gastric contraction was investigated using Suncus murinus as a new animal model (Mondal et al., 2011).

Canine and porcine motilins have similar stimulatory mechanisms on dog duodenal motility in vivo. Both peptides stimulate a receptor located on the intestinal muscle, acting through intrinsic excitatory nerves (Poitras et al., 1990).

Motilin and OHM-11526 activate a calcium current in canine jejunal circular smooth muscle cells, suggesting that motilin activates L-type Ca2+ channels through a G protein-coupled mechanism (Farrugia et al., 1997).

Exogenous motilin stimulates endogenous motilin release through cholinergic muscarinic pathways in dogs. This finding is crucial in understanding the regulatory mechanisms of motilin in canine digestive processes (Mochiki et al., 1996).

Motilin plays a role in periodic interdigestive pancreatic secretion in dogs, influencing both pancreatic secretions and gut motility (Magee & Naruse, 1984).

The structural heterogeneity between porcine and canine motilin does not influence the bioactivity of both peptides in dogs. This study suggests the presence of motilin receptors on canine duodenal muscle and the involvement of extracellular calcium in motilin-induced contractions (Poitras et al., 1987).

Mechanism of Action

Target of Action

Motilin, produced in endocrine cells in the mucosa of the upper intestine, is an important regulator of gastrointestinal (GI) motility . It primarily targets the Motilin Receptor (MLN-R) , which is found in various mammals . The MLN-R has also been identified in non-mammalian vertebrates . The expression of MLN-R has recently been found on the membrane of endothelial cells (ECs) in canine gastrointestinal arteries .

Mode of Action

When motilin is released, it binds to cells called motilin receptors . As motilin binds to receptors, the muscles in the small intestine contract . This action moves food to the next stage of digestion . Motilin mediates the phase III of interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews through the specific motilin receptor (MLN-R) .

Biochemical Pathways

Motilin regulates the exocrine and endocrine functions, and stimulates the release of gastric acid, pepsinogen, insulin, somatostatin, and pancreatic bicarbonate/protein . Motilin controls the cyclic release of insulin in fasted dogs . The cyclic increases of motilin are inhibited by atropine or hexamethonium .

Pharmacokinetics

It is known that motilin is a gastrointestinal hormone produced in the small intestine . During the fasting state, plasma levels of motilin fluctuate .

Result of Action

The primary result of motilin’s action is the stimulation of gastrointestinal motility. It triggers muscle contractions in the small intestine, moving food from the small intestine to the large intestine . Motilin also plays a role in controlling insulin release and triggering the body’s hunger cues . It is hypothesized that motilin protects the canine joint against inflammation and improves the health of the cartilage in osteoarthritis .

Action Environment

The action of motilin is influenced by the environment within the gastrointestinal tract. For example, duodenal alkalinization was discovered to stimulate the motility of denervated transplanted pouches of the gastric corpus in dogs . This effect was suspected to be the result of the release of a hormone, which was subsequently isolated and named motilin . The in vivo GI motility-stimulating actions of motilin are similar in humans and dogs, but motilin stimulates contractility of the human GI tract in vitro, in contrast to the isolated canine GI tract .

Safety and Hazards

Future Directions

Recent studies have shown the relevance of motilin in the control of hunger and regulation of food intake in humans in both health and disease . Targeting the motilin receptor has therapeutic potential to treat hypomotility disorders, modulate hunger, and affect glucose metabolism . New, non-motilide, small molecule receptor agonists, designed to minimize self-desensitization, are now entering clinical trials for treating patients undergoing enteral feeding or with diabetic gastroparesis .

properties

IUPAC Name |

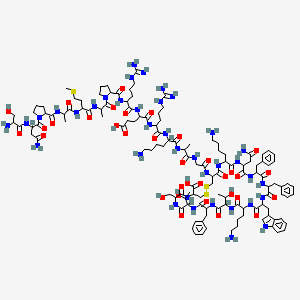

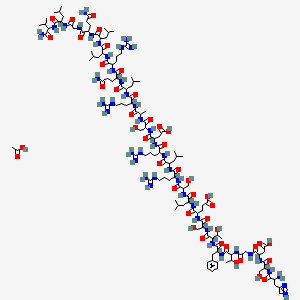

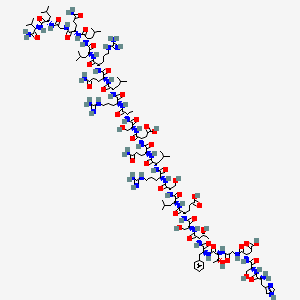

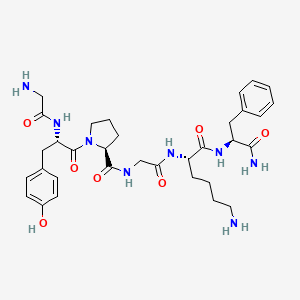

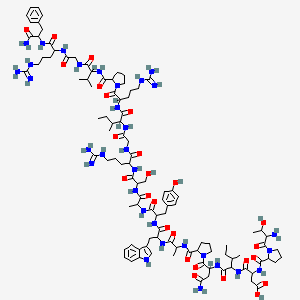

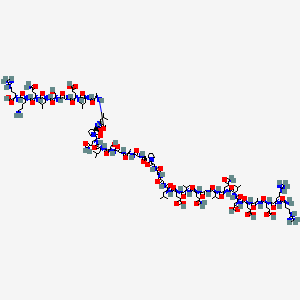

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H194N36O34/c1-10-64(7)95(114(185)146-75(35-25-51-134-120(130)131)101(172)143-77(39-44-91(163)164)104(175)139-72(32-19-22-48-122)100(171)142-78(40-45-92(165)166)105(176)141-74(34-24-50-133-119(128)129)102(173)148-84(57-89(127)161)110(181)138-71(31-18-21-47-121)99(170)135-59-90(162)137-80(118(189)190)38-43-88(126)160)153-107(178)73(33-20-23-49-123)140-103(174)76(37-42-87(125)159)144-108(179)81(53-62(3)4)147-106(177)79(41-46-93(167)168)145-112(183)85(60-157)151-109(180)83(56-69-58-132-61-136-69)150-116(187)97(66(9)158)155-111(182)82(55-68-29-16-13-17-30-68)149-115(186)96(65(8)11-2)154-113(184)86-36-26-52-156(86)117(188)94(63(5)6)152-98(169)70(124)54-67-27-14-12-15-28-67/h12-17,27-30,58,61-66,70-86,94-97,157-158H,10-11,18-26,31-57,59-60,121-124H2,1-9H3,(H2,125,159)(H2,126,160)(H2,127,161)(H,132,136)(H,135,170)(H,137,162)(H,138,181)(H,139,175)(H,140,174)(H,141,176)(H,142,171)(H,143,172)(H,144,179)(H,145,183)(H,146,185)(H,147,177)(H,148,173)(H,149,186)(H,150,187)(H,151,180)(H,152,169)(H,153,178)(H,154,184)(H,155,182)(H,163,164)(H,165,166)(H,167,168)(H,189,190)(H4,128,129,133)(H4,130,131,134)/t64-,65-,66+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-,97-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNMKJPZQNQTMI-CSRYRKIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H194N36O34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746642 | |

| Record name | L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-histidyl-L-seryl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-lysyl-L-isoleucyl-L-arginyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85490-53-5 | |

| Record name | L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-histidyl-L-seryl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-lysyl-L-isoleucyl-L-arginyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.